molecular formula C19H36O2 B8474056 2-Methylideneoctadecanoic acid CAS No. 6818-51-5

2-Methylideneoctadecanoic acid

Cat. No.: B8474056
CAS No.: 6818-51-5
M. Wt: 296.5 g/mol
InChI Key: RKQDHVGICBPMIZ-UHFFFAOYSA-N
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Description

For this analysis, comparisons will focus on structurally or functionally related compounds from the evidence, such as branched-chain fatty acids, esters, and derivatives with similar chain lengths or substituents.

Properties

CAS No.

6818-51-5

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

2-methylideneoctadecanoic acid

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h2-17H2,1H3,(H,20,21)

InChI Key

RKQDHVGICBPMIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Methylundecanoic Acid (CAS 24323-25-9)

  • Structure : A branched-chain fatty acid with an 11-carbon backbone and a methyl group at the second carbon (C12H24O2) .
  • Key Properties: Molecular weight = 200.32 g/mol. Unlike 2-Methylideneoctadecanoic acid, this compound is shorter (C11 vs. C18) and features a saturated methyl branch rather than a methylidene group.
  • Functional Relevance : Shorter-chain branched acids like this are often studied for their biological activity or as intermediates in organic synthesis.

2-Methyldodecanoic Acid (CAS not specified)

  • Structure : A 12-carbon fatty acid with a methyl branch at the second carbon .
  • Key Properties: While exact data are unavailable, its molecular formula (C13H26O2) suggests a saturated structure. The longer chain compared to 2-Methylundecanoic acid (C12 vs. C11) may influence physical properties like melting point and solubility.

Methyl Eicosanoate (CAS 2874-74-0)

  • Structure: A methyl ester of eicosanoic acid (C20H40O2), a saturated 20-carbon fatty acid .
  • Key Properties: Molecular weight = 326.56 g/mol; boiling point = 371°C. Compared to this compound, this compound is longer (C20 vs. C18) and lacks branching or unsaturation. Esters like this are typically more volatile than free acids due to reduced hydrogen bonding.

1,2-Ethanediyl Ester Octadecanoic Acid (CAS 627-83-8)

  • Structure: A diester derivative of octadecanoic acid (stearic acid) with two ester groups (C38H74O4) .
  • Key Properties: Molecular weight = 594.99 g/mol. Such esters are often used in polymer chemistry or as plasticizers.

Hexadecanoic Acid, 2-Methoxy-, Methyl Ester (CAS 16725-36-3)

  • Structure: A methoxy-substituted methyl ester of hexadecanoic acid (C18H36O3) .
  • Key Properties: Molecular weight = 300.48 g/mol. The methoxy group at position 2 introduces polarity, which could affect solubility and reactivity compared to non-substituted acids like this compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Chain Length Key Differences from Target Compound Reference
2-Methylundecanoic Acid C12H24O2 200.32 Carboxylic acid, methyl C11 Shorter chain; saturated methyl branch
Methyl Eicosanoate C21H42O2 326.56 Ester C20 Longer chain; no branching/unsaturation
1,2-Ethanediyl Ester Octadecanoic Acid C38H74O4 594.99 Diester C18 (x2) Saturated; diester structure
2-Methoxyhexadecanoic Acid Methyl Ester C18H36O3 300.48 Ester, methoxy C16 Methoxy substitution; esterified carboxyl

Research Findings and Implications

Functional Group Effects: Esters (e.g., Methyl Eicosanoate) are less polar than free acids, enhancing solubility in organic solvents .

Synthetic Utility: Diesters like 1,2-Ethanediyl Ester Octadecanoic Acid are valuable in producing biodegradable polymers due to their stability and flexibility .

Q & A

Q. What statistical approaches resolve contradictions in biological activity data for this compound across different cell lines?

  • Methodological Answer : Hierarchical clustering or principal component analysis (PCA) can identify confounding variables (e.g., cell line-specific lipid metabolism). Dose-response curves should be analyzed using nonlinear regression (e.g., Hill equation) to quantify EC50_{50} variability. Meta-analysis of independent studies, accounting for batch effects via mixed-effects models, enhances reproducibility .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}- or 2H^{2}\text{H}-) elucidate the metabolic fate of this compound in vivo?

  • Methodological Answer : Synthesize isotopically labeled analogs via deuterated Grignard reagents or 13C^{13}\text{C}-enriched precursors. Track incorporation into lipid pools using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Kinetic isotope effects (KIEs) can be quantified to distinguish enzymatic vs. non-enzymatic pathways, as applied in studies of branched-chain fatty acid metabolism .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles: vary reaction parameters (temperature, catalyst loading) systematically using factorial designs. Characterize each batch via differential scanning calorimetry (DSC) for melting point consistency and X-ray diffraction (XRD) for crystallinity. Use ANOVA to identify critical process parameters .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported solubility data for this compound across solvents?

  • Methodological Answer : Standardize solubility testing via the shake-flask method under controlled temperature (e.g., 25°C ± 0.1°C). Use Karl Fischer titration to confirm solvent water content. Compare results with Hansen solubility parameters (HSPs) to rationalize solvent compatibility. Outliers may arise from polymorphic forms, necessitating powder XRD analysis .

Q. What bioinformatics tools are suitable for identifying homologous enzymes that metabolize this compound?

  • Methodological Answer : Use BLAST or HMMER to search protein databases for conserved domains (e.g., acyl-CoA synthetase motifs). Molecular docking (AutoDock Vina) can predict substrate binding to candidate enzymes. Validate predictions with in vitro assays using recombinant proteins and LC-MS-based metabolite profiling .

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